4-[4-(diethylamino)phenyl]-7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
4-[4-(diethylamino)phenyl]-7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 4-[4-(diethylamino)phenyl]-7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves several steps. The synthetic route typically starts with the preparation of the core hexahydroquinoline structure, followed by the introduction of various substituents through a series of chemical reactions. Common reagents used in the synthesis include diethylamine, methoxybenzaldehyde, and dimethoxybenzaldehyde. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Scientific Research Applications
4-[4-(diethylamino)phenyl]-7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to bind to different enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 4-[4-(diethylamino)phenyl]-7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Tetraphenylethene derivatives: Known for their aggregation-induced emission properties.
Hydroxyflavone derivatives: Studied for their excited-state intramolecular proton transfer mechanisms.
Properties
Molecular Formula |
C36H41N3O5 |
---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
4-[4-(diethylamino)phenyl]-7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C36H41N3O5/c1-7-39(8-2)27-14-9-23(10-15-27)34-33(36(41)38-26-12-16-28(42-4)17-13-26)22(3)37-29-19-25(20-30(40)35(29)34)24-11-18-31(43-5)32(21-24)44-6/h9-18,21,25,34,37H,7-8,19-20H2,1-6H3,(H,38,41) |
InChI Key |
MLURZKWFYWVRKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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